molecular formula C14H21N3O B4823826 N-(1-propyl-4-piperidinyl)nicotinamide

N-(1-propyl-4-piperidinyl)nicotinamide

Cat. No.: B4823826
M. Wt: 247.34 g/mol
InChI Key: URUADIONNZOMFT-UHFFFAOYSA-N
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Description

N-(1-Propyl-4-piperidinyl)nicotinamide is a nicotinamide derivative characterized by a piperidine ring substituted with a propyl group at the 1-position and a nicotinamide moiety at the 4-position. The compound’s structure combines the hydrogen-bonding capability of the nicotinamide (pyridine-3-carboxamide) group with the conformational flexibility of the piperidine-propyl chain. This structural arrangement may enhance its interaction with biological targets, such as enzymes or receptors, while influencing its pharmacokinetic properties, including solubility and metabolic stability.

Properties

IUPAC Name

N-(1-propylpiperidin-4-yl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O/c1-2-8-17-9-5-13(6-10-17)16-14(18)12-4-3-7-15-11-12/h3-4,7,11,13H,2,5-6,8-10H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URUADIONNZOMFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC(CC1)NC(=O)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Comparison

The following table highlights key structural differences between N-(1-propyl-4-piperidinyl)nicotinamide and related compounds:

Compound Name Core Structure Key Substituents Pharmacophore Features
This compound (Target) Piperidine + nicotinamide 1-propyl, 4-nicotinamide Pyridine ring (π-π interactions), flexible alkyl
NAT-1 (NAT-1) Thiazolidinone + nicotinamide 4-methoxy-phenyl at thiazolidinone C2 Thiazolidinone (electron-rich), methoxy (polar)
NAT-2 (NAT-2) Thiazolidinone + nicotinamide 3,5-di-tert-butyl-4-hydroxy-phenyl at thiazolidinone C2 Bulky tert-butyl (antioxidant), phenolic -OH
N-[(4-MethoxyMethyl)-4-Piperidinyl]-N-Phenylpropanamide Piperidine + propanamide 4-methoxymethyl, N-phenylpropanamide Phenyl (hydrophobic), methoxymethyl (H-bond donor)
N-Phenyl-N-[1-(1-phenyl-2-propyl)-4-piperidinyl]acetamide Piperidine + acetamide 1-(1-phenyl-2-propyl), N-phenylacetamide Phenyl groups (lipophilic), acetamide (smaller)


Key Observations :

  • Compared to NAT-1 and NAT-2, which feature thiazolidinone cores, the target’s piperidine ring offers greater conformational flexibility but lacks the thiazolidinone’s electron-rich scaffold .
  • The propyl substituent in the target compound balances lipophilicity and steric hindrance, contrasting with the methoxymethyl group in (polar) or the phenyl-2-propyl group in (highly lipophilic).
Physicochemical and Analytical Comparison

describes a UPLC-MS/MS method for quantifying nicotinamide analogs, which can infer differences in analytical behavior:

Property Target Compound (Inferred) NAT-1/NAT-2 N-Phenylpropanamide NIST Acetamide
LogP (Predicted) ~1.5–2.5 ~2.0–3.5 (NAT-1), ~4.0–5.0 (NAT-2) ~2.5–3.5 ~3.0–4.0
Solubility Moderate (methanol/water) Low (NAT-2 due to tert-butyl) Low (phenyl group) Very low (phenyls)
UPLC Retention Time Intermediate Longer (NAT-2) Shorter (polar groups) Longest
LOD (μg/mL) ~0.1–0.6 Not tested Not tested Not tested

Key Observations :

  • The target compound’s moderate lipophilicity (propyl + nicotinamide) may improve bioavailability compared to highly lipophilic analogs like .
  • NAT-2’s bulky tert-butyl group likely reduces solubility but enhances membrane permeability .
  • In UPLC-MS/MS analysis, the target’s retention time and recovery (84.6–108.6% ) would depend on extraction solvent compatibility (e.g., 10% methanol ).
Functional and Application Comparison
  • Pharmaceutical Intermediates : The target compound and are both used as intermediates, but ’s phenyl and methoxymethyl groups may tailor it for CNS-targeted drugs due to increased blood-brain barrier penetration .
  • Regulatory Considerations : The UPLC-MS/MS method could differentiate the target compound from structurally similar analogs in regulatory screenings, ensuring product safety and compliance.

Q & A

Q. What computational tools predict binding modes to target receptors?

  • Methodology : Perform molecular docking (e.g., AutoDock Vina) using receptor crystal structures (e.g., μ-opioid receptor PDB: 4DKL). Molecular dynamics simulations (GROMACS) assess binding stability over 100 ns. Free energy calculations (MM-PBSA) quantify affinity differences between analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(1-propyl-4-piperidinyl)nicotinamide
Reactant of Route 2
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N-(1-propyl-4-piperidinyl)nicotinamide

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